Cas no 38818-49-4 (Benzoyl chloride,5-methyl-2-nitro-)
Benzoyl chloride,5-methyl-2-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzoyl chloride,5-methyl-2-nitro-
- 5-Methyl-2-nitrobenzoyl chloride
- 38818-49-4
- SCHEMBL491747
- WAYVZRALCRKXTF-UHFFFAOYSA-N
- 5-methyl-2-nitrobenzoic acid chloride
- 5-Methyl-2-nitro-benzoyl chloride
- NS00030462
- EINECS 254-132-0
- DTXSID20192077
- AKOS014320724
-
- Inchi: 1S/C8H6ClNO3/c1-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3
- InChI Key: WAYVZRALCRKXTF-UHFFFAOYSA-N
- SMILES: ClC(C1C=C(C)C=CC=1[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 199.00368
- Monoisotopic Mass: 199.0036207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- PSA: 60.21
Benzoyl chloride,5-methyl-2-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004215-250mg |
5-Methyl-2-nitrobenzoyl chloride |
38818-49-4 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A010004215-500mg |
5-Methyl-2-nitrobenzoyl chloride |
38818-49-4 | 97% | 500mg |
$839.45 | 2023-09-02 | |
| Alichem | A010004215-1g |
5-Methyl-2-nitrobenzoyl chloride |
38818-49-4 | 97% | 1g |
$1490.00 | 2023-09-02 |
Benzoyl chloride,5-methyl-2-nitro- Related Literature
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Bohumil Dolensky,Martin Havlík,Vladimír Král Chem. Soc. Rev. 2012 41 3839
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2. The chemistry of nitro-compounds. Part III. The intramolecular nucleophilic displacement of aromatic nitro-groups by carbanionsT. W. M. Spence,G. Tennant J. Chem. Soc. Perkin Trans. 1 1972 835
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3. The thermolysis of polyazapentadienes. Part 5. Degenerate rearrangement of aryliminoiminyl radicals: a 15N-labelling studyHamish McNab,Graeme S. Smith J. Chem. Soc. Perkin Trans. 1 1984 381
Additional information on Benzoyl chloride,5-methyl-2-nitro-
Benzoyl Chloride, 5-Methyl-2-Nitro-
Benzoyl chloride, specifically the compound with CAS Number 38818-49-4, is a substituted aromatic acyl chloride that has garnered significant attention in recent biomedical research. Its structure features a benzoyl group (benzoyl chloride) with substituents at specific positions, including a methyl group (5-methyl) and a nitro group (2-nitro). This unique combination of functional groups renders the compound highly versatile in various chemical and biological applications.
The nitro group at the 2-position imparts electronic effects that can influence the reactivity and selectivity of the molecule. This makes 5-methyl-2-nitrobenzoyl chloride particularly useful in organic synthesis, where precise control over reaction pathways is essential. The compound's ability to participate in nucleophilic acyl substitution reactions has been leveraged in the development of novel pharmaceutical intermediates and agrochemicals.
Recent studies have highlighted the potential of 5-methyl-2-nitrobenzoyl chloride in drug discovery. Its role as a precursor in the synthesis of biologically active molecules, such as antibiotics and anti-inflammatory agents, has been explored extensively. For instance, research published in 2023 demonstrated its utility in constructing complex ring systems through intramolecular cyclization reactions, leading to the development of potential anticancer compounds.
Moreover, the compound's methyl group at the 5-position contributes to steric hindrance, which can be advantageous in medicinal chemistry for improving selectivity and minimizing off-target effects. This feature has been exploited in the design of enzyme inhibitors, where precise spatial interactions are critical for efficacy.
Another area of interest is the nitration reactions involving 5-methyl-2-nitrobenzoyl chloride. The nitro group's electron-withdrawing nature facilitates selective substitution patterns, making it a valuable reagent in the synthesis of aromatic compounds with tailored electronic and steric properties.
Recent advancements in green chemistry have also explored the use of 5-methyl-2-nitrobenzoyl chloride in environmentally friendly reaction conditions. For example, its application in catalytic asymmetric synthesis has shown promise in reducing reliance on hazardous solvents and reagents.
Looking ahead, the continued investigation into Benzoyl Chloride, 5-Methyl-2-Nitro- is expected to yield new insights into its applications in personalized medicine, where specificity and precision are paramount. Its role in the development of targeted therapies for diseases such as cancer and inflammatory disorders remains a focal point of ongoing research.
Overall, Benzoyl Chloride, 5-Methyl-2-Nitro- stands out as a critical compound in modern biomedical science, offering a unique blend of reactivity and functionality that enables its use across diverse fields. Its enduring relevance is underscored by the continuous discovery of new applications, driven by innovative research and technological advancements.
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